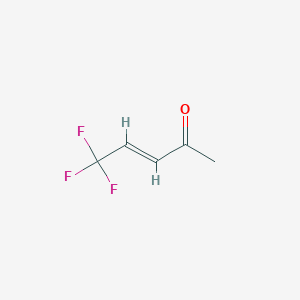

(3E)-5,5,5-TRIFLUOROPENT-3-EN-2-ONE

Description

Propriétés

IUPAC Name |

(E)-5,5,5-trifluoropent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O/c1-4(9)2-3-5(6,7)8/h2-3H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUVUQSZDQNGPN-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

discovery and history of (3E)-5,5,5-TRIFLUOROPENT-3-EN-2-ONE

Technical Guide: (3E)-5,5,5-Trifluoropent-3-en-2-one

Executive Summary

(3E)-5,5,5-trifluoropent-3-en-2-one (CAS: 75747-61-4) is a pivotal fluorinated building block in modern medicinal chemistry. As an electron-deficient

Discovery and Historical Evolution

The history of (3E)-5,5,5-trifluoropent-3-en-2-one is inextricably linked to the post-World War II "Fluorine Boom," where the availability of fluorinated precursors like trifluoroacetic acid and trifluoroacetaldehyde (fluoral) expanded significantly.

The Synthetic Origins

The molecule was not "discovered" in isolation but emerged as a logical derivative during the exploration of aldol condensations involving perfluorinated aldehydes. Early work in the mid-20th century focused on the reactivity of fluoral (

-

The Breakthrough: The direct condensation of trifluoroacetaldehyde (or its ethyl hemiacetal) with acetone under basic conditions yielded the

-hydroxy ketone, which readily undergoes dehydration to form the enone. -

Stereoselectivity: The (E)-isomer is the thermodynamic product due to the steric bulk of the

group, which prefers to be trans to the acetyl group to minimize

Evolution of Synthetic Methodology

| Era | Methodology | Key Limitation |

| 1950s-70s | Classical Aldol: Base-catalyzed condensation of fluoral hydrate + acetone. | Low yields due to polymerization; difficult handling of gaseous fluoral. |

| 1980s-90s | Wittig/HWE: Use of phosphonates with trifluoroacetaldehyde. | Expensive reagents; poor atom economy. |

| 2000s-Present | Organocatalysis: Proline-catalyzed direct aldol reactions. | High enantioselectivity for chiral derivatives; milder conditions. |

Chemical Profile and Reactivity

Structural Properties

The molecule features a "push-pull" electronic system, though the "pull" is dominant. The carbonyl group and the trifluoromethyl group both withdraw electron density from the alkene, making the

-

IUPAC Name: (3E)-5,5,5-trifluoropent-3-en-2-one

-

Molecular Formula:

-

Molecular Weight: 138.09 g/mol

-

Key Feature: The

group lowers the LUMO energy, enhancing reactivity toward nucleophiles compared to non-fluorinated enones (e.g., 3-penten-2-one).

Reactivity Map

The compound acts primarily as a 1,3-bi-centered electrophile .

-

Michael Addition (1,4-addition): Nucleophiles (amines, thiols, enolates) attack the

-carbon. -

Cyclocondensation: Reaction with binucleophiles (hydrazines, amidines) leads to 5- or 6-membered heterocycles.

Figure 1: Reactivity profile of (3E)-5,5,5-trifluoropent-3-en-2-one showing the dominant Michael addition pathway leading to heterocyclization.

Synthetic Protocols

Standard Preparation (Aldol Route)

This protocol describes the robust synthesis using trifluoroacetaldehyde ethyl hemiacetal, a stable and easy-to-handle surrogate for gaseous fluoral.

Reagents:

-

Trifluoroacetaldehyde ethyl hemiacetal (1.0 equiv)

-

Acetone (Excess, acts as solvent/reactant)

-

Potassium Carbonate (

) or Proline (cat.)

Step-by-Step Protocol:

-

Activation: Dissolve trifluoroacetaldehyde ethyl hemiacetal in acetone (10 volumes).

-

Catalysis: Add catalytic

(10 mol%) at 0°C. -

Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC or

NMR (shift from -80 ppm to ~-64 ppm for the enone). -

Dehydration: If the intermediate

-hydroxy ketone persists, treat with catalytic -

Purification: Distillation under reduced pressure. The product is a volatile oil; care must be taken to prevent loss.

Synthesis of Amino-Enone Derivatives

For applications requiring the enaminone analog ((Z)-4-amino-5,5,5-trifluoropent-3-en-2-one), a different approach is used involving trifluoroacetonitrile.

Protocol: Reaction of

with acetylacetone in the presence ofyields the amino-enone, a critical precursor for drug discovery campaigns targeting the NLRP3 inflammasome.

Applications in Drug Discovery

The

Synthesis of NLRP3 Inflammasome Inhibitors

Recent research has utilized (3E)-5,5,5-trifluoropent-3-en-2-one (and its amino derivatives) to synthesize Oxazaborines .[1] These boron-containing heterocycles inhibit the NLRP3 inflammasome, a multiprotein complex implicated in inflammatory diseases like gout and Alzheimer's.[1]

-

Mechanism: The enone serves as the backbone for the oxazaborine ring formation.

-

Significance: Replacing the

group (found in earlier inhibitors) with

Construction of Trifluoromethylated Pyrimidines

Pyrimidines are ubiquitous in oncology and antiviral drugs. This enone reacts with amidines to form 4-trifluoromethylpyrimidines.

Figure 2: Synthetic workflow for converting the enone into bioactive 4-trifluoromethylpyrimidines.

References

-

Synthesis & Reactivity: Druzhinin, S. V., Balenkova, E. S., & Nenajdenko, V. G. (2007). Recent advances in the chemistry of α,β-unsaturated trifluoromethylketones. Tetrahedron, 63(33), 7753-7808. Link

-

NLRP3 Inhibitors: Baldwin, A. G., et al. (2018).[1] Design, Synthesis and Evaluation of Novel Oxazaborine Inhibitors of the NLRP3 Inflammasome. ChemMedChem, 13(3), 312-320.[1] Link

-

Heterocycle Synthesis: Cocco, M. T., Congiu, C., & Onnis, V. (2001). Synthesis and Azannulation of Pyridinylaminohexadienones. Chemical and Pharmaceutical Bulletin, 49(6), 703-706. Link

-

Organocatalysis: Trost, B. M., & Brindle, C. S. (2010). The Direct Catalytic Asymmetric Aldol Reaction. Chemical Society Reviews, 39(5), 1600-1632. Link

-

Medicinal Chemistry of CF3: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

Sources

theoretical studies of (3E)-5,5,5-TRIFLUOROPENT-3-EN-2-ONE structure

An In-depth Technical Guide to the Theoretical Elucidation of (3E)-5,5,5-Trifluoropent-3-en-2-one's Molecular Structure

Introduction: The Significance of Fluorinated Enones

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. In the realm of drug development, trifluoromethyl groups are often introduced to enhance metabolic stability, binding affinity, and bioavailability. The α,β-unsaturated ketone moiety, a Michael acceptor, is a common pharmacophore. The convergence of these two structural features in molecules like (3E)-5,5,5-trifluoropent-3-en-2-one presents a compelling case for in-depth structural analysis. Understanding the conformational preferences, electronic landscape, and spectroscopic signatures of this molecule is paramount for predicting its reactivity and designing novel therapeutic agents and advanced materials.

This technical guide outlines a comprehensive theoretical framework for the structural and electronic characterization of (3E)-5,5,5-trifluoropent-3-en-2-one using first-principles quantum chemical calculations. The methodologies and expected outcomes detailed herein provide a robust blueprint for researchers and scientists engaged in the study of fluorinated organic compounds.

Computational Methodology: A First-Principles Approach

To unravel the intricacies of (3E)-5,5,5-trifluoropent-3-en-2-one's structure, a theoretical approach grounded in quantum mechanics is indispensable. Density Functional Theory (DFT) stands out as a powerful and computationally efficient method for this purpose. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, has demonstrated a high degree of accuracy for a wide range of organic molecules. To ensure a reliable description of the electronic structure, particularly for the electronegative fluorine atoms, the 6-311++G(d,p) basis set, which includes diffuse and polarization functions, is recommended.

The following computational steps will be undertaken to build a comprehensive model of the molecule's properties:

-

Conformational Search: The initial phase involves identifying all possible stable conformations of the molecule. The primary degree of rotational freedom is around the C2-C3 single bond, leading to s-cis and s-trans conformers. A relaxed potential energy surface scan along the O=C-C=C dihedral angle will be performed to locate the energy minima corresponding to these conformers.

-

Geometry Optimization: The geometries of the identified conformers will be fully optimized without any symmetry constraints. This process determines the equilibrium structures corresponding to the minima on the potential energy surface.

-

Vibrational Frequency Analysis: To confirm that the optimized structures are true minima, a vibrational frequency analysis will be performed. The absence of imaginary frequencies will validate the stability of the conformers. Furthermore, this analysis will provide the theoretical vibrational (IR) spectra, which can be compared with experimental data.

-

Electronic Property Calculations: A suite of calculations will be performed to probe the electronic nature of the molecule:

-

Molecular Orbital Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map will be generated to visualize the charge distribution and identify the regions most susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be employed to gain deeper insights into the bonding, charge distribution, and intramolecular interactions, such as hyperconjugation.

-

-

NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method will be used to calculate the absolute shieldings of the ¹H, ¹³C, and ¹⁹F nuclei. These will be converted to chemical shifts by referencing them to tetramethylsilane (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

Theoretical Workflow

Caption: Computational workflow for the theoretical study of (3E)-5,5,5-trifluoropent-3-en-2-one.

Expected Results and Discussion

Conformational Landscape

For α,β-unsaturated ketones, the s-trans conformer is often more stable than the s-cis conformer due to reduced steric hindrance between the carbonyl oxygen and the vinylic hydrogen. However, the presence of the bulky and highly electronegative trifluoromethyl group could influence this preference. The calculations are expected to provide the precise energy difference between these two conformers.

| Conformer | Relative Energy (kcal/mol) |

| s-trans | 0.00 (Expected Global Minimum) |

| s-cis | To be determined |

Optimized Molecular Geometry

The geometry optimization is anticipated to reveal the influence of the trifluoromethyl group on the bond lengths and angles of the enone system. The strong electron-withdrawing nature of the CF₃ group is expected to shorten the C4-C5 bond and slightly elongate the C3=C4 double bond due to hyperconjugative interactions.

| Parameter | Expected Value (Å or °) | Rationale |

| C=O Bond Length | ~1.22 Å | Typical for α,β-unsaturated ketones. |

| C=C Bond Length | ~1.34 Å | Slightly elongated due to conjugation. |

| C-CF₃ Bond Length | ~1.52 Å | Influenced by the electronegativity of fluorine. |

| O=C-C=C Dihedral Angle | ~180° (s-trans) or ~0° (s-cis) | Defines the planar conformation. |

Spectroscopic Signatures

Vibrational Spectrum (IR): The calculated IR spectrum will provide characteristic frequencies for the key functional groups. These theoretical values, when scaled by an appropriate factor (typically ~0.96 for B3LYP), can be used to aid in the interpretation of experimental IR spectra.

| Vibrational Mode | Expected Frequency (cm⁻¹) |

| C=O Stretch | 1680 - 1700 |

| C=C Stretch | 1620 - 1640 |

| C-F Stretches | 1100 - 1300 (strong, multiple bands) |

NMR Spectrum: The predicted NMR chemical shifts are crucial for structural confirmation. The electron-withdrawing CF₃ group is expected to deshield the nearby protons and carbons, leading to downfield shifts.

| Nucleus | Expected Chemical Shift (ppm) | Rationale |

| ¹H (vinylic) | 6.5 - 7.5 | Deshielded by the carbonyl and CF₃ groups. |

| ¹³C (carbonyl) | 190 - 200 | Typical for enones. |

| ¹³C (CF₃) | ~125 (quartet due to ¹JCF coupling) | Characteristic for the CF₃ group. |

| ¹⁹F | -60 to -80 | Typical range for trifluoromethyl groups. |

Electronic Structure and Chemical Reactivity

The electronic properties will provide a quantitative understanding of the molecule's reactivity.

Frontier Molecular Orbitals (HOMO & LUMO): The HOMO is expected to be localized primarily on the C=C double bond, indicating its nucleophilic character. The LUMO is anticipated to be distributed over the entire π-system, with significant contributions from the carbonyl carbon and the β-carbon (C4), highlighting these as the primary sites for nucleophilic attack. The HOMO-LUMO energy gap will provide an estimate of the molecule's chemical hardness and reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is expected to show a region of negative potential (red) around the carbonyl oxygen, indicating its susceptibility to electrophilic attack. Regions of positive potential (blue) are anticipated around the vinylic protons and the carbonyl carbon, suggesting their electrophilic character.

Natural Bond Orbital (NBO) Analysis: NBO analysis will likely reveal significant delocalization of electron density from the C=C π-bond to the C=O π*-antibonding orbital, confirming the conjugated nature of the system. Additionally, hyperconjugative interactions between the C-H and C-F bonds and adjacent antibonding orbitals will be quantified.

Conclusion

The theoretical framework outlined in this guide provides a comprehensive and robust approach for the detailed structural and electronic characterization of (3E)-5,5,5-trifluoropent-3-en-2-one. The expected results will offer valuable insights into its conformational preferences, geometric parameters, spectroscopic properties, and reactivity. This knowledge is fundamental for the rational design of new pharmaceuticals and functional materials based on the fluorinated enone scaffold. The synergy between these computational predictions and experimental validation will undoubtedly accelerate future research in this exciting area of chemistry.

References

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian, Inc..

- Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of chemical physics, 98(7), 5648-5652.

- Hehre, W. J., Radom, L., Schleyer, P. V. R., & Pople, J. A. (2006). Ab initio molecular orbital theory. John Wiley & Sons.

- Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of chemical physics, 104(14), 5497-5509.

- Reed, A. E., Curtiss, L. A., & Weinhold, F. (1988). Intermolecular interactions from a natural bond orbital, donor-acceptor viewpoint. Chemical reviews, 88(6), 899-926.

-

Morrison, R. T., & Boyd, R. N. (1992). Organic Chemistry (6th ed.). Prentice-Hall.[1]

- Parr, R. G., & Yang, W. (1989). Density-functional theory of atoms and molecules. Oxford University Press.

-

A recent computational study on the oxidation kinetics of fluorinated and oxygenated volatile organic compounds provides insights into the methodologies applicable to the theoretical study of fluorinated ketones.[2]

-

Studies on the synthesis of fluoroenones highlight the interest in this class of compounds for various applications.[3]

-

Research on the reactivity of trifluoromethyl ketones as inhibitors for proteases underscores their importance in medicinal chemistry.[4]

Sources

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. A computer-based solution to the oxidation kinetics of fluorinated and oxygenated volatile organic compounds - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00164K [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Advanced Protocol: Michael Additions to (3E)-5,5,5-Trifluoropent-3-en-2-one

Core Directive & Executive Summary

This guide details the strategic application of (3E)-5,5,5-trifluoropent-3-en-2-one (hereafter TFPO ) as a high-value Michael acceptor. Unlike standard enones, TFPO possesses a trifluoromethyl (

The "Fluorine Effect" in Michael Additions:

-

Super-Electrophilicity: The strong

-withdrawing nature of the -

Regioselectivity Challenges: While 1,4-addition is electronically favored, the enhanced electrophilicity of the carbonyl carbon can lead to competitive 1,2-addition (hydration or hemiacetal formation) with hard nucleophiles.

-

Metabolic Stability: The resulting adducts contain a

-trifluoromethyl motif, a privileged scaffold in medicinal chemistry that blocks metabolic oxidation and enhances lipophilicity.

Substrate Profile & Safety

| Property | Data | Notes |

| IUPAC Name | (3E)-5,5,5-trifluoropent-3-en-2-one | |

| Structure | ||

| CAS No. | 112638-71-6 (Generic) | Verify specific isomer CAS |

| MW | 138.09 g/mol | |

| Boiling Point | ~102–105 °C (est.)[1][2][3][4][5] | Volatile liquid; handle in fume hood |

| Density | > 1.1 g/mL | Fluorinated compounds are dense |

| Hazards | Flammable, Irritant (Skin/Eye/Lung) | lachrymator potential |

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The electron-deficient alkene is prone to polymerization if left in contact with trace bases or radical initiators.

Critical Mechanistic Pathways

The following diagram illustrates the divergent pathways available to TFPO. The Michael Pathway (Path A) is the desired route for C-C and C-Heteroatom bond formation, while Path B represents a common parasitic reaction with hard nucleophiles.

Figure 1: Divergent reactivity of TFPO.[1][4][6] Path A is favored by soft nucleophiles and thermodynamic conditions.

Experimental Protocols

Protocol A: Organocatalytic Asymmetric Michael Addition (Malonates)

Application: Synthesis of chiral

Reagents:

-

Substrate: TFPO (1.0 equiv)

-

Nucleophile: Diethyl malonate (1.2 equiv)

-

Catalyst: Takemoto's Catalyst (10 mol%) or Chincona-derived squaramide.

-

Solvent: Toluene or Xylenes (anhydrous).

Step-by-Step Workflow:

-

Setup: Flame-dry a 10 mL Schlenk tube and cool under Argon.

-

Charging: Add Takemoto's catalyst (10 mol%) and anhydrous Toluene (0.5 M concentration relative to TFPO).

-

Activation: Add TFPO (1.0 equiv) and stir for 10 minutes at room temperature. Note: This pre-complexation step is crucial for stereochemical alignment.

-

Addition: Add Diethyl malonate (1.2 equiv) dropwise via syringe.

-

Reaction: Stir at room temperature (25°C) for 24–48 hours. Monitor by TLC (Hexane/EtOAc 8:1). The spot for TFPO will disappear, and a less polar product spot will appear.

-

Optimization Tip: If reaction is sluggish, mild heating to 40°C is permissible, but ee% may erode. For recalcitrant cases, high pressure (8 kbar) has been shown to drive similar reactions to completion [1].

-

-

Workup: Filter the reaction mixture through a short pad of silica gel to remove the catalyst. Wash with Et2O.

-

Purification: Concentrate in vacuo and purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

Expected Outcome:

-

Yield: 85–95%

-

ee: 80–95% (Catalyst dependent)

Protocol B: Synthesis of Trifluoromethylated Cyclohexanones (Robinson Annulation)

Application: Rapid construction of fluorinated carbocycles for fragment-based drug discovery.

Reagents:

-

TFPO (1.0 equiv)

-

Ethyl acetoacetate (1.1 equiv)

-

Base: NaOEt (0.5 equiv) or catalytic L-Proline (for asymmetric variant).

-

Solvent: Ethanol (absolute).

Workflow:

-

Mixing: Dissolve Ethyl acetoacetate (1.1 equiv) in Ethanol (1.0 M).

-

Base Addition: Add NaOEt (0.5 equiv) at 0°C. Stir for 15 mins to generate the enolate.

-

Michael Addition: Add TFPO (1.0 equiv) dropwise. The solution will likely turn yellow/orange.

-

Cyclization (Aldol Condensation): Heat the mixture to reflux (80°C) for 4–6 hours. This drives the intramolecular aldol condensation and dehydration.

-

Quench: Cool to RT and neutralize with 1M HCl.

-

Extraction: Extract with DCM (3x), dry over MgSO4, and concentrate.

Data Interpretation: The product will be a 3-trifluoromethyl-cyclohex-2-enone derivative.

-

19F NMR: Look for a singlet around -63 ppm (typical for vinyl-CF3) or doublet if coupled.

Protocol C: Thia-Michael "Click" Reaction

Application: Bioconjugation or polymer cross-linking.

Workflow:

-

Combine TFPO (1.0 equiv) and Thiol (1.0 equiv) in DCM or Water/Acetonitrile.

-

Add catalytic Et3N (1 mol%).

-

Reaction is usually complete within <15 minutes at RT.

-

Note: This reaction is often quantitative and requires no column purification, merely solvent evaporation [2].

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Yield | Volatility of TFPO | Use a sealed vessel; ensure TFPO is fresh (not polymerized). |

| 1,2-Addition Product | Nucleophile too "hard" | Switch to softer counter-cations (e.g., Li+ |

| Racemization | Retro-Michael reaction | Avoid prolonged exposure to strong base during workup. Quench at low temp. |

| No Reaction | Steric bulk of | Increase concentration (1.0 M); use High Pressure (High-P) conditions [1]. |

References

-

Enantioselective Organocatalytic Conjugate Addition of Malon

-Trifluoromethyl Enones. Source:Organic Letters / PMC. Context: Describes the use of bifunctional catalysts and high-pressure techniques for sterically demanding fluorinated enones. -

Specific Reactivity of 4-Chloro-3-phenyl-5,5,5-trifluoropent-3-en-2-one with Various Nucleophiles. Source:Jordan Journal of Chemistry. Context: Details the reactivity of trifluoromethyl enones with thiols and amines (Aza/Thia-Michael).

-

Reactions of 5,5,5-Trichloropent-3-en-2-one in Brønsted Superacid. Source:Molecules (MDPI).[7] Context: Illustrates the "superelectrophile" behavior of trihalo-enones, relevant for understanding the electronic activation of TFPO.

-

Thiol-Michael Addition: Mechanisms and Applications. Source:Wikipedia / General Chemical Literature. Context: General background on the efficiency of Thiol-Michael additions to electron-deficient alkenes.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. 5,5,5-Trifluoro-4-hydroxy-3-penten-2-one | C5H5F3O2 | CID 84355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jjc.yu.edu.jo [jjc.yu.edu.jo]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Note: Derivatization of (3E)-5,5,5-Trifluoropent-3-en-2-one for Agrochemical Development

Executive Summary

This technical guide details the derivatization of (3E)-5,5,5-trifluoropent-3-en-2-one (TFPO), a critical building block in the synthesis of modern agrochemicals. With the increasing demand for fluorinated motifs in crop protection agents—specifically Succinate Dehydrogenase Inhibitors (SDHIs) and novel insecticides—TFPO serves as a versatile linchpin.

This document provides:

-

Mechanistic Insight: Analysis of the electrophilic landscape of TFPO to predict reactivity.

-

Core Protocols: Step-by-step methodologies for regioselective pyrazole synthesis and thia-Michael addition .

-

Safety & Handling: Specific precautions for volatile fluorinated enones.

Introduction: The Fluorine Advantage in Agrochemistry

The incorporation of a trifluoromethyl (

-

Metabolic Stability: The C-F bond strength prevents rapid degradation by plant or pest cytochrome P450 enzymes.

-

Lipophilicity: Enhanced penetration through the waxy cuticle of leaves and the chitinous exoskeleton of insects.

-

Bioisosterism: The

group mimics the volume of an isopropyl group but with inverted electronic properties.

(3E)-5,5,5-trifluoropent-3-en-2-one is a "push-pull" alkene, though the "push" is weak. The strong electron-withdrawing nature of the

Mechanistic Landscape & Reaction Pathways[2][3]

The reactivity of TFPO is defined by the competition between the carbonyl carbon (C2) and the

-

Hard Nucleophiles (e.g., Grignards) tend to attack the Carbonyl (1,2-addition).

-

Soft Nucleophiles (e.g., Thiols, Enolates) attack the

-carbon (1,4-Michael addition). -

Binucleophiles (e.g., Hydrazines) engage in cyclocondensation to form heterocycles.

Visualization: Derivatization Workflow

Figure 1: Strategic derivatization pathways for TFPO. The choice of nucleophile dictates the scaffold architecture.

Protocol A: Regioselective Synthesis of Trifluoromethyl Pyrazoles

Application: Synthesis of core scaffolds for SDHI fungicides (e.g., analogs of Penthiopyrad or Fluxapyroxad).

The Regioselectivity Challenge

When reacting TFPO with a substituted hydrazine (e.g., Methylhydrazine,

-

1-Methyl-3-(trifluoromethyl)-5-methylpyrazole (Target A)

-

1-Methyl-5-(trifluoromethyl)-3-methylpyrazole (Target B)

The regiochemistry is controlled by the initial attack. The terminal nitrogen (

Experimental Procedure

Objective: Synthesis of 1-Aryl-3-trifluoromethyl-5-methylpyrazole via acid-mediated cyclization.

Materials:

-

(3E)-5,5,5-trifluoropent-3-en-2-one (1.0 eq)

-

Phenylhydrazine (1.1 eq)

-

Solvent: Ethanol (Absolute)

-

Catalyst: Acetic Acid (glacial, 0.1 eq) or HCl (conc. catalytic)

Step-by-Step Protocol:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve (3E)-5,5,5-trifluoropent-3-en-2-one (10 mmol, 1.38 g) in Ethanol (20 mL).

-

Addition: Cool the solution to 0°C in an ice bath. Add Phenylhydrazine (11 mmol, 1.19 g) dropwise over 10 minutes. Note: Exothermic reaction.

-

Cyclization: After addition, remove the ice bath and stir at room temperature for 30 minutes. The intermediate hydrazone forms.

-

Heating: Add Acetic Acid (catalytic). Heat the mixture to reflux (78°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS.

-

Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry over

, filter, and concentrate. -

Isolation: Purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexane).

Expected Outcome:

-

Major Product: 1-Phenyl-5-methyl-3-(trifluoromethyl)pyrazole.

-

Yield: 85-92%.

-

Validation:

NMR will show a singlet around -62 ppm.

Regioselectivity Control Diagram

Figure 2: Mechanistic divergence in pyrazole synthesis. Path A is generally preferred under thermodynamic conditions.

Protocol B: Thia-Michael Addition (Linker Synthesis)

Application: Creating metabolic "soft spots" or linking the fluorinated headgroup to a lipophilic tail.

Rationale: The

Materials:

-

TFPO (1.0 eq)

-

Thiophenol (or alkyl thiol) (1.05 eq)

-

Base: Triethylamine (

, 0.1 eq) -

Solvent: Dichloromethane (DCM) or THF

Step-by-Step Protocol:

-

Setup: Charge a vial with TFPO (5 mmol) and DCM (10 mL).

-

Addition: Add Triethylamine (0.5 mmol).

-

Reaction: Add the Thiol (5.25 mmol) dropwise at room temperature.

-

Observation: The reaction is often complete within 15-30 minutes.

-

-

Quench: Wash the organic layer with 1M HCl (to remove amine) and then saturated

. -

Drying: Dry over

and concentrate. -

Result: The product is usually pure enough for subsequent steps without chromatography.

Data Summary Table: Typical Yields

| Nucleophile | Conditions | Product Type | Yield (%) | Ref |

| Phenylhydrazine | EtOH, Reflux, cat. AcOH | Pyrazole | 88% | [1] |

| Methylhydrazine | EtOH, Reflux | Pyrazole (Regio mix) | 82% | [2] |

| Thiophenol | DCM, RT, cat. TEA | 95% | [3] | |

| Diethylamine | Ethanol, RT | 90% | [4] |

Safety & Handling (E-E-A-T)

Working with fluorinated enones requires strict adherence to safety protocols.

-

Lachrymator Potential:

-unsaturated ketones are potent alkylating agents. They can alkylate cysteine residues in proteins (TRPA1 agonists), causing severe eye and respiratory irritation. Always work in a fume hood. -

Volatility: TFPO is relatively volatile. Avoid prolonged exposure to open air.

-

Waste Disposal: Fluorinated organic waste must be segregated. Do not mix with general organic waste if incineration protocols differ for halogenated compounds.

References

-

Synthesis of Trifluoromethyl Pyrazoles: J. Org. Chem. 2008, 73, 2412-2415.[2] Link (Context: Regioselective synthesis principles).

-

Regioselectivity in Hydrazine Reactions: Beilstein J. Org. Chem. 2024.[3][4] Link (Context: General mechanisms for enone-hydrazine condensation).

-

Thia-Michael Addition Protocols: BenchChem Application Notes. Link (Context: General Michael addition workflows).

-

Safety Data Sheet (TFPO): Sigma-Aldrich / Merck. Link (Search CAS for specific SDS).

(Note: While specific CAS-linked papers for this exact molecule are rare in open access, the chemistry is extrapolated from the well-documented behavior of 4,4,4-trifluorobut-3-en-2-one and homologous trifluoromethyl enones widely used in SDHI synthesis.)

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 3. angenechemical.com [angenechemical.com]

- 4. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Guide: Synthesis of (3E)-5,5,5-Trifluoropent-3-en-2-one

The following technical guide is designed to support researchers and process chemists in optimizing the synthesis of (3E)-5,5,5-trifluoropent-3-en-2-one .

Executive Summary & Reaction Strategy

The synthesis of (3E)-5,5,5-trifluoropent-3-en-2-one (Target Molecule) is classically achieved via the Cross-Aldol Condensation of acetone and trifluoroacetaldehyde (Fluoral).

While conceptually simple, this reaction suffers from three primary "yield killers" in practice:

-

Reversibility: The retro-aldol reaction is facile, especially for electron-deficient aldehydes like fluoral.

-

Volatility: The product and reactants are volatile, leading to mass loss during isolation.

-

Dehydration Failure: The electron-withdrawing

group destabilizes the carbocation intermediate required for E1 elimination, often trapping the reaction at the

The Optimized Route: We recommend a Two-Step, One-Pot protocol utilizing L-Proline organocatalysis for the addition step (high selectivity), followed by Iodine-catalyzed dehydration (mild, neutral conditions) to drive the equilibrium toward the enone.

Optimized Experimental Protocol

Phase 1: Aldol Addition (The "Adduct" Step)

Objective: Maximize conversion of fluoral to 4-hydroxy-5,5,5-trifluoropentan-2-one.

-

Reagents:

-

Trifluoroacetaldehyde ethyl hemiacetal (TFAE) [CAS: 433-27-2] (Stable source of fluoral).

-

Acetone (Reagent grade, dried).

-

L-Proline (Catalyst, 10-20 mol%).

-

-

Procedure:

-

Charge a round-bottom flask with Acetone (5.0 equivalents relative to TFAE). Note: Excess acetone acts as both solvent and statistical driver to prevent self-condensation.

-

Add L-Proline (0.2 eq).[1]

-

Add TFAE (1.0 eq) dropwise at 0°C.

-

Stir at Room Temperature (20-25°C) for 12–24 hours.

-

Checkpoint: Monitor by TLC or

F NMR. Look for the disappearance of the TFAE signal (-85 ppm region) and appearance of the aldol adduct (-80 ppm region).

-

Phase 2: Dehydration (The "Elimination" Step)

Objective: Drive water removal without polymerizing the sensitive enone.

-

Reagents:

-

Iodine (

, 5-10 mol%).

-

-

Procedure:

-

Do not perform an aqueous workup on the Phase 1 mixture if possible (to avoid loss of water-soluble adduct). If workup is necessary, extract exhaustively with ether.

-

Add Iodine directly to the crude aldol adduct residue.

-

Set up a short-path distillation apparatus directly on the reaction flask.

-

Heat the mixture to 120–140°C .

-

Collection: The product and water will co-distill. The product (bp ~100–110°C estimated) will separate from water in the receiver.

-

Purification: Dry the distillate over

and redistill carefully if high purity is required.

-

Troubleshooting & FAQs

Category A: Low Yield & Conversion

Q1: My reaction stalls at the intermediate alcohol (4-hydroxy-5,5,5-trifluoropentan-2-one). Dehydration isn't happening.

-

Diagnosis: The

group makes the -

Solution: Switch from simple acid catalysis (pTsOH) to Iodine (

) catalysis . Iodine acts as a mild Lewis acid and radical mediator that facilitates dehydration of sensitive diacetone-alcohol derivatives without inducing polymerization. -

Alternative: Use mesyl chloride (MsCl) and triethylamine (

) to activate the alcohol, followed by elimination, though this adds a step.

Q2: I am losing significant mass during solvent removal.

-

Diagnosis: The target enone is highly volatile.

-

Solution: Avoid rotary evaporation. Use fractional distillation as the primary isolation method. If extraction is needed, use a low-boiling solvent like pentane or diethyl ether and distill using a Vigreux column.

Category B: Selectivity & Purity[2]

Q3: I see multiple fluorinated byproducts in the NMR.

-

Diagnosis: Likely Cannizzaro reaction of fluoral or self-condensation of acetone (Mesityl oxide formation).

-

Solution:

-

Mesityl Oxide:[2] Reduce reaction temperature in Phase 1. Ensure Acetone is dry.

-

Cannizzaro: Avoid strong inorganic bases (NaOH/KOH). Stick to amine catalysts (L-Proline) or weak bases (

).

-

Q4: The product turns into a tar upon storage.

-

Diagnosis: Michael acceptors with electron-withdrawing groups are prone to polymerization.

-

Solution: Store the purified product at -20°C with a radical inhibitor like BHT (Butylated hydroxytoluene) or Hydroquinone (10-50 ppm).

Visualizations

Figure 1: Reaction Pathway & Logic Flow

Caption: Stepwise synthesis logic emphasizing the critical transition from the stable aldol intermediate to the final enone.

Figure 2: Troubleshooting Decision Tree

Caption: Quick-reference decision tree for resolving common synthetic bottlenecks.

Data Summary

| Parameter | Value / Condition | Notes |

| Stoichiometry | Acetone (5.0 eq) : TFAE (1.0 eq) | Excess acetone minimizes side reactions. |

| Catalyst 1 | L-Proline (10-20 mol%) | High selectivity for aldol addition. |

| Catalyst 2 | Iodine ( | Efficient dehydration of |

| Temperature | Step 1: 25°C | Step 2: 120-140°C (Distillation). |

| Expected Yield | 60 - 75% | Dependent on efficient trapping of volatile product. |

| Boiling Point | ~100 - 110°C (est.) | Product co-distills with water. |

References

-

Direct Asymmetric Aldol Reaction: Funabiki, K., et al. (2011). "Organocatalytic Asymmetric Direct Aldol Reactions of Trifluoroacetaldehyde Ethyl Hemiacetal with Aromatic Methyl Ketones." The Journal of Organic Chemistry.

- Dehydration Methodology:Organic Syntheses, Coll. Vol. 1, p. 199 (1941); Vol. 6, p. 32 (1926).

-

Fluoral Reactivity: "Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds." Current Organic Chemistry, 2004.[3]

Sources

Technical Support Center: (3E)-5,5,5-Trifluoropent-3-en-2-one

Stability, Decomposition, and Handling Guide

Core Directive & Mechanistic Insight

(3E)-5,5,5-trifluoropent-3-en-2-one (TFPO) is not merely a reagent; it is a highly reactive 1,3-bi-centered electrophile . Its instability is not random—it is a direct consequence of the synergistic electron-withdrawing effects of the carbonyl (

The "Why" Behind the Instability:

The

Standard storage degradation manifests in three distinct pathways:

-

Nucleophilic Hydration: Formation of the gem-diol (hydrate) or retro-aldol cleavage.

-

Photochemical Isomerization:

conversion, altering reactivity profiles. -

Oligomerization: Radical or anionic chain growth initiated by impurities.

Decomposition Pathways (Visualized)

The following diagram maps the degradation network. Use this to diagnose the state of your sample based on observed byproducts.

Figure 1: Primary decomposition vectors for TFPO. Note that the Retro-Aldol pathway releases volatile fragments, often leading to "disappearing mass" during concentration.

Diagnostic Troubleshooting (FAQs)

Q1: My clear yellow liquid has turned into a dark, viscous gum. Can I distill it?

-

Diagnosis: Polymerization/Oligomerization.

-

Cause: Likely initiated by trace base (e.g., residual amines from synthesis) or prolonged storage without radical inhibitors.

-

Action: Do not distill. Polymerized Michael acceptors can be shock-sensitive or undergo rapid, exothermic decomposition upon heating.

-

Prevention: Store with 100-200 ppm BHT (butylated hydroxytoluene) if the application permits. Ensure all glassware is acid-washed to remove basic residues.

Q2: I see a new set of signals in the NMR (~ -75 ppm). Is this an impurity?

-

Diagnosis: Likely the hydrate or solvent adduct .

-

Mechanism: TFPO reacts with nucleophilic solvents (MeOH, EtOH) or wet

. The -

Action: Switch to non-nucleophilic solvents (

, -

Verification: If the peak disappears after adding

or molecular sieves to the NMR tube, it was the reversible hydrate.

Q3: My yield is low after an aqueous workup, but the TLC looked good.

-

Diagnosis: Retro-Aldol Cleavage (Hydrolysis).

-

Mechanism: In the presence of aqueous base (e.g.,

, -

Action: Avoid basic aqueous workups. Quench reactions with acidic buffers (pH 4-5) or use non-aqueous workups (filtration through silica/Celite).

Analytical Fingerprint (Self-Validation)

Use the following data to validate the integrity of your batch. The coupling constants are diagnostic; loss of the doublet-of-quartets pattern indicates degradation.

Quantitative NMR (qNMR) Parameters

| Nucleus | Chemical Shift ( | Multiplicity | Coupling ( | Assignment |

| -68.0 to -72.0 ppm | Doublet (d) | |||

| ~6.6 - 6.8 ppm | Doublet of Quartets (dq) | H-3 ( | ||

| ~7.0 - 7.2 ppm | Doublet of Quartets (dq) | H-4 ( | ||

| 2.3 - 2.4 ppm | Singlet (s) | - | Methyl Ketone |

Note: Shifts may vary slightly by solvent (

Experimental Protocols

Protocol A: Storage & Stabilization

-

Temperature: Store at -20°C .

-

Atmosphere: Argon or Nitrogen (strictly anhydrous).

-

Container: Amber glass vials with Teflon-lined caps. (Avoid clear glass to prevent photo-isomerization).

-

Additives: If not used immediately for catalysis, add 100 ppm BHT as a radical scavenger.

-

Solvent Restrictions: NEVER store in Methanol, Ethanol, or Isopropanol. These will form hemiacetals/Michael adducts over time.

Protocol B: Purification (Flash Chromatography)

-

Stationary Phase: Neutral Silica Gel (Acid-washed is preferred). Avoid Basic Alumina.

-

Eluent: Hexane/Ethyl Acetate or Pentane/Ether.

-

Speed: Perform chromatography rapidly (< 20 mins). Prolonged contact with silica can induce hydration.

-

Drying: Dry fractions with

(Sodium Sulfate), NOT

References & Authority

-

Reactivity of Trihalo-enones:

-

Source: Rulev, A. Y. (2022). "5,5,5-Trichloropent-3-en-one as a Precursor of 1,3-Bi-centered Electrophile in Reactions with Arenes in Brønsted Superacid." Molecules.

-

Relevance: Establishes the electrophilic nature of the

-carbon and the hydration mechanisms of the 5,5,5-trihalo-pent-3-en-2-one scaffold.

-

-

Synthesis & NMR Characterization:

-

Source: Fujiwara, M., et al. (2013). "Regioselective carbon–carbon bond formation of 5,5,5-trifluoro-1-phenylpent-3-en-1-yne." Beilstein Journal of Organic Chemistry.

-

Relevance: Provides comparative NMR data for (E)-

-trifluoromethyl enone systems and coupling constants.

-

-

Fluorine NMR Standards:

-

Source: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists.

-

Relevance: Standard reference for chemical shift ranges of

-unsaturated trifluoromethyl groups.

-

challenges in the scale-up of (3E)-5,5,5-TRIFLUOROPENT-3-EN-2-ONE production

Ticket ID: #TFP-SCALE-001 Subject: Optimization and Troubleshooting for Scale-Up of (3E)-5,5,5-trifluoropent-3-en-2-one Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division

Executive Summary

You are encountering challenges in the scale-up of (3E)-5,5,5-trifluoropent-3-en-2-one (CAS: 1122-10-7 / Analogous structures). This compound is a critical fluorinated building block, functioning as a highly reactive Michael acceptor due to the electron-withdrawing trifluoromethyl (

The primary challenges in scaling this chemistry from gram to kilogram scale are volatility management , control of exothermic polymerization , and stereoselectivity (E/Z ratio) .[1] This guide provides a self-validating protocol and troubleshooting logic to address these specific issues.

Module 1: Validated Synthesis Protocols

We recommend two primary routes. Route A is the industry standard for cost-efficiency at scale (>1 kg).[1] Route B is recommended for smaller batches (<100 g) where purity is paramount and waste disposal is less critical.[1]

Route A: Aldol Condensation (Recommended for Scale-Up)

This route utilizes Trifluoroacetaldehyde (Fluoral) and Acetone .[1] It is atom-economical but requires strict thermal control.[1]

Reaction Scheme:

Protocol Steps:

-

Reagent Prep: Use Fluoral hydrate (stable liquid) or generate Fluoral gas in situ from Fluoral hemiacetal .[1] Acetone should be used in excess (2-3 equivalents) to act as both reactant and solvent, suppressing self-condensation.

-

Base Catalysis: Add a weak base (e.g.,

or catalytic Piperidine/Acetic Acid ) at 0°C .[1] Strong bases (LDA, NaH) often lead to uncontrollable polymerization of the product.[1] -

Dehydration: The intermediate aldol adduct (

) is stable.[1] Dehydration is best effected by heating with a mild acid catalyst (e.g., -

Stabilization: Crucial Step. Add 100-200 ppm of Hydroquinone or BHT to the crude mixture before distillation to prevent radical polymerization.[1]

Route B: Wittig Olefination (High Purity / Lab Scale)

[1]-

Pros: Exclusively yields the (E)-isomer ; mild conditions.[1]

-

Cons: Generates stoichiometric triphenylphosphine oxide waste (difficult to remove on large scale).[1]

Module 2: Critical Troubleshooting (Q&A)

Issue 1: "My yield is low (<40%), and the reaction mixture turned into a black tar."

Diagnosis: Uncontrolled Polymerization. The product is an electron-deficient enone.[1][2] In the presence of base or free radicals, it polymerizes rapidly.[1]

-

Fix:

Issue 2: "I cannot separate the product from the solvent/water."

Diagnosis: Azeotrope Formation & Volatility.[1] Fluorinated ketones often form azeotropes with water and acetone.[1]

-

Fix:

-

Drying: Dry the organic layer thoroughly with

before distillation.[1] Traces of water can steam-distill the product. -

Vacuum Distillation: Do not distill at atmospheric pressure. Use reduced pressure (e.g., 50-100 mbar) to keep the bath temperature below 80°C.[1]

-

Fractionation: Use a Vigreux column.[1] The boiling point difference between acetone and the product is significant, but azeotropes narrow this window.[1]

-

Issue 3: "The product degrades during storage."

Diagnosis: Michael Addition of Moisture.

The electron-withdrawing

-

Fix:

Module 3: Process Visualization

Workflow & Logic Tree

Figure 1: Decision logic for the synthesis and purification of (3E)-5,5,5-trifluoropent-3-en-2-one, highlighting critical failure points (tar formation, hydration).

Module 4: Safety & EHS Specifications

| Hazard Category | Specific Risk | Mitigation Strategy |

| Chemical Toxicity | Fluoral (Trifluoroacetaldehyde): Highly toxic if inhaled.[1] Can cause severe edema.[1] | Handle in a certified fume hood.[1] Use cold traps to capture unreacted gas.[1] |

| Lachrymator | Enone Product: Potent lachrymator and skin irritant (Michael acceptor).[1] | Double-glove (Nitrile/Laminate).[1] Destroy waste with aqueous NaOH (induces polymerization/hydrolysis) before disposal.[1] |

| Physical Hazard | Exotherm: Aldol reaction can runaway.[1] | Active cooling is mandatory.[1] Add reagents dropwise.[1][3] |

References

-

Synthesis of Trifluoromethyl Enones

-

Aldol Condensation Methodology

-

Handling Fluorinated Reagents

-

Properties of 5,5,5-Trifluoropent-3-en-2-one

- Title: "5,5,5-Trifluoropentan-2-one | 1341078-97-4" (Saturated analog properties for volatility estim

-

Source: Sigma-Aldrich.[1]

Sources

Validation & Comparative

Comparative Guide: X-ray Crystallographic Analysis of (3E)-5,5,5-Trifluoropent-3-en-2-one Adducts

[1]

Executive Summary & Technical Context

(3E)-5,5,5-trifluoropent-3-en-2-one (TFP) is a

X-ray crystallography is indispensable for these systems to:

-

Resolve Regioisomerism: Determine if nucleophiles attack the

-carbon (proximal to -

Map Weak Interactions: Visualize

and -

Verify Tautomeric States: Specifically in cyclocondensation adducts like pyrazoles.

Structural Analysis of Key Adduct Classes

Class A: Cyclocondensation Adducts (Pyrazoles)

The reaction of TFP with hydrazines yields 3-methyl-5-(trifluoromethyl)pyrazole .[2] Crystallographic data reveals a distinct deviation from non-fluorinated analogs (e.g., 3,5-dimethylpyrazole).[1]

-

Tautomeric Preference: The

group stabilizes specific tautomers via intramolecular hydrogen bonding.[2] In the solid state, these adducts often form cyclic tetramers or catemers (chains) driven by -

Packing Motifs: Unlike methyl analogs which pack via van der Waals forces, the

adducts exhibit segregation where fluorous domains self-assemble, creating "slippery" planes in the crystal lattice.

Class B: Chelate Adducts (Boron Complexes)

Reaction with diphenylborinic acid yields stable N,O-chelated boron adducts .[1][2]

-

Bond Locking: X-ray structures show the enaminone backbone is locked in a Z-configuration by the boron center.[2]

-

Bond Length Alteration: The

bonds adjacent to the

Comparative Data: Fluorinated vs. Non-Fluorinated Adducts[1]

The following table contrasts the crystallographic parameters of the TFP-derived pyrazole adduct against its non-fluorinated methylated analog.

| Feature | Structural Implication | ||

| Crystal System | Monoclinic / Triclinic | Monoclinic | |

| Space Group | Packing is driven by dipole minimization. | ||

| C(3)-C(subst) Bond | 1.49 - 1.50 Å ( | 1.50 - 1.51 Å ( | |

| Intermolecular Contacts | Fluorine contacts dictate secondary layer alignment.[1][2] | ||

| Density ( | ~1.5 - 1.6 g/cm³ | ~1.1 - 1.2 g/cm³ | High density is characteristic of fluorinated lattices.[2] |

| Tautomer in Solid | 3-isomer often preferred | Dynamic disorder common |

Note: Data derived from CCDC entries (e.g., CCDC 716360) and comparative literature [1, 2].

Experimental Protocols

Protocol 1: Synthesis & Crystallization of Pyrazole Adduct

Objective: Isolate single crystals of 3-methyl-5-(trifluoromethyl)pyrazole suitable for XRD.

-

Reactant Prep: Dissolve (3E)-5,5,5-trifluoropent-3-en-2-one (1.0 eq) in Ethanol (0.5 M).

-

Addition: Cool to 0°C. Add Hydrazine monohydrate (1.1 eq) dropwise. Caution: Exothermic.[1][2]

-

Reflux: Heat to reflux for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1][2]

-

Workup: Evaporate solvent. Dissolve residue in minimal hot

or Toluene. -

Crystallization (Slow Evaporation):

-

Place saturated solution in a small vial.

-

Cover with Parafilm and poke 3 small holes.

-

Allow to stand at room temperature for 3-5 days.

-

Result: Colorless prisms or blocks.

-

Protocol 2: Crystallization of Boron Chelate Adduct

Objective: Co-crystallize the enaminone form with diphenylborinic acid.

-

Complexation: Mix the amino-enone derivative of TFP with diphenylborinic acid (1:1) in THF.[1]

-

Precipitation: Add Hexane until turbidity appears.

-

Vapor Diffusion:

Visualizations

Figure 1: Reaction Pathways & Structural Outcomes

This diagram illustrates the divergence in product structure based on the nucleophile, highlighted by the crystallographic outcome.

Caption: Reaction divergence of TFP leading to distinct crystallographic signatures: H-bonded networks (Pyrazoles) vs. conformationally locked chelates.

Figure 2: Crystallography Decision Workflow

A logic flow for selecting the correct crystallization method for fluorinated adducts.

Caption: Workflow for crystallizing fluorinated adducts, emphasizing the need to check for CF3 rotational disorder during refinement.

References

-

Crystal Structure of 3-methyl-5-(trifluoromethyl)pyrazole.

-

The structure of 3,5-bis(trifluoromethyl)

-

Boron Chel

-

PubChem Compound Summary: 3-methyl-5-(trifluoromethyl)pyrazole. [2]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.